molecular formula C4H10ClNO2 B059481 4-Aminotetrahydrofuran-3-ol hydrochloride CAS No. 1311313-87-7

4-Aminotetrahydrofuran-3-ol hydrochloride

Cat. No.: B059481
CAS No.: 1311313-87-7
M. Wt: 139.58 g/mol
InChI Key: XFDDJSOAVIFVIH-UHFFFAOYSA-N
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Description

4-Aminotetrahydrofuran-3-ol hydrochloride is a chemical compound with the molecular formula C4H10ClNO2 and a molecular weight of 139.58 g/mol . It is a derivative of tetrahydrofuran, featuring an amino group and a hydroxyl group on the tetrahydrofuran ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydrofuran-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield tetrahydrofuran-3-one, while reduction of the amino group can produce tetrahydrofuran-3-amine .

Scientific Research Applications

4-Aminotetrahydrofuran-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminotetrahydrofuran-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This makes it a valuable tool in the study of biochemical pathways and the development of new drugs .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminotetrahydrofuran-3-ol
  • 4-Aminotetrahydrofuran-3-one
  • Tetrahydrofuran-3-amine

Uniqueness

4-Aminotetrahydrofuran-3-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it particularly valuable in research and industrial applications where versatility and reactivity are essential .

Properties

IUPAC Name

4-aminooxolan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDDJSOAVIFVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625945
Record name 4-Aminooxolan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311313-87-7, 352534-77-1
Record name 3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311313-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminooxolan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4R)-4-aminooxolan-3-ol hydrochloride
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